(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
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Overview
Description
(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a complex organic compound with a unique structure. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction is catalyzed by chiral oxazaborolidinium cations and involves the use of unsymmetrical quinones . The reaction conditions often include the use of freshly distilled solvents and flame-dried glassware under a positive pressure of nitrogen.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various quinone derivatives, while reduction reactions can produce hydroquinones.
Scientific Research Applications
(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: This compound shares a similar naphthalene core structure but differs in its functional groups and stereochemistry.
β-Eudesmol: A sesquiterpene with a similar ring structure but different functional groups and biological activities.
Uniqueness
(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific arrangement of methyl groups and the presence of the quinone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
55511-74-5 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4aR,8aS)-2,3,6,7-tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-7-5-11-12(6-8(7)2)14(16)10(4)9(3)13(11)15/h11-12H,5-6H2,1-4H3/t11-,12+ |
InChI Key |
DIILVIGDLNWNDO-TXEJJXNPSA-N |
Isomeric SMILES |
CC1=C(C[C@H]2[C@@H](C1)C(=O)C(=C(C2=O)C)C)C |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)C(=C(C2=O)C)C)C |
Origin of Product |
United States |
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